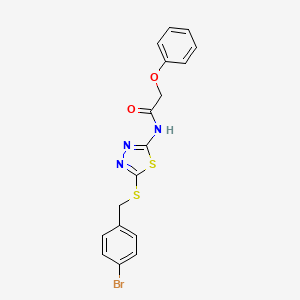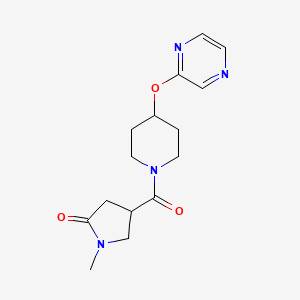
N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-5-chlorothiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-5-chlorothiophene-2-carboxamide, also known as BPTC, is a chemical compound that has drawn significant attention from the scientific community due to its potential applications in various fields. BPTC is a heterocyclic compound that contains both oxadiazole and thiophene rings, making it a promising candidate for drug development and other scientific research applications.
Wissenschaftliche Forschungsanwendungen
Insecticidal Activity
A series of anthranilic diamides analogs containing 1,3,4-oxadiazole rings were synthesized and evaluated for their insecticidal activities against the diamondback moth (Plutella xylostella). Some compounds exhibited significant insecticidal activities, suggesting the potential of these analogs in developing new insecticides (Qi et al., 2014).
Anticancer Evaluation
Research on 1,3,4-oxadiazole derivatives for anticancer evaluation was conducted, indicating that some compounds possess moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer. This underscores the potential of these compounds in anticancer drug development (Ravinaik et al., 2021).
Apoptosis Inducers and Anticancer Agents
A study identified a compound as a novel apoptosis inducer with activity against several breast and colorectal cancer cell lines. This discovery could lead to the development of new anticancer agents targeting specific cellular pathways (Zhang et al., 2005).
Antimicrobial Activity
The synthesis of novel compounds with 1,3,4-oxadiazole rings demonstrated antibacterial activity against various bacterial strains, indicating their potential as antimicrobial agents (Naganagowda & Petsom, 2011).
Optoelectronics and Nonlinear Optical Characterization
New 1,3,4-oxadiazole derivatives were synthesized and characterized for their optical nonlinearity, which may have applications in optoelectronics. This work highlights the utility of these compounds in developing optical limiters and other photonic devices (Chandrakantha et al., 2011).
Wirkmechanismus
Target of Action
For instance, pyrazoline derivatives, which share a similar nitrogen-based hetero-aromatic ring structure, have been reported to interact with acetylcholinesterase (AchE), a principal enzyme in the cholinergic nervous system .
Mode of Action
For instance, pyrazoline derivatives have been reported to inhibit AchE activity, affecting normal nerve pulses’ transmission .
Biochemical Pathways
For example, pyrazoline derivatives have been reported to affect the production of reactive oxygen species (ROS), which are involved in various cellular processes .
Result of Action
For instance, pyrazoline derivatives have been reported to have antioxidant, antitumor, and neurotoxic potentials .
Eigenschaften
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-5-chlorothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrClN3O2S/c14-8-3-1-7(2-4-8)12-17-18-13(20-12)16-11(19)9-5-6-10(15)21-9/h1-6H,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMJWCFCDDUBBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(S3)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![8-fluoro-2-((3-methylbenzyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2444915.png)


